![molecular formula C41H66O13 B2601109 (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid CAS No. 109008-27-7](/img/structure/B2601109.png)
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Overview
Description
The compound “(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid” is a pentacyclic triterpenoid derivative characterized by a highly functionalized structure. Its core framework includes a picene backbone substituted with hydroxyl groups, methyl groups, and a glycosylated side chain. This compound belongs to the ursane-type triterpenoid family, a class known for diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties . Its identification in Serjania triquetra via TLC and comparison with authentic standards highlights its natural origin and relevance in traditional medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ilexoside D is complex due to its intricate structure. Typically, it involves multiple steps of glycosylation and protection-deprotection sequences. The starting materials are often triterpenoid aglycones, which undergo glycosylation reactions using glycosyl donors under acidic or basic conditions. Protecting groups are used to ensure selective glycosylation at desired positions.
Industrial Production Methods: Industrial production of Ilexoside D is primarily through extraction from natural sources, specifically the roots of Ilex pubescens. The extraction process involves:
Grinding the plant material: to increase the surface area.
Solvent extraction: using solvents like methanol or ethanol.
Purification: through chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Ilexoside D with high purity.
Chemical Reactions Analysis
Types of Reactions: Ilexoside D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups within the structure.
Substitution: Glycosylation reactions are a form of substitution where sugar moieties are added to the aglycone.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Glycosyl donors such as glycosyl bromides or trichloroacetimidates in the presence of Lewis acids like boron trifluoride etherate (BF3·OEt2).
Major Products: The major products of these reactions depend on the specific functional groups targeted. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols from carbonyl groups.
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Properties : Research indicates that compounds similar to this structure exhibit significant antioxidant activity. They can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in the development of therapeutic agents aimed at preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This makes it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Activity : Compounds with similar structures have been tested for their antimicrobial properties against various pathogens. Their effectiveness against bacteria and fungi highlights their potential use in developing new antibiotics or antifungal treatments .
Biochemical Applications
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This can be particularly useful in designing drugs for metabolic disorders where enzyme regulation is critical .
- Modulation of G-Protein Coupled Receptors (GPCRs) : There is emerging evidence that similar compounds can interact with GPCRs which are vital in many physiological processes. This interaction can lead to the development of novel therapeutic agents targeting various diseases linked to GPCR dysfunctions .
Agricultural Applications
- Plant Growth Regulators : Some derivatives of this compound have been explored as growth regulators in agriculture. They can enhance plant growth and resistance to stressors such as drought or disease .
- Natural Pesticides : The antimicrobial properties extend to pest control applications where these compounds can be utilized as natural pesticides or fungicides in sustainable agriculture practices .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Research on Antioxidant Activity | Antioxidant properties | Demonstrated significant radical scavenging activity comparable to established antioxidants. |
Inflammatory Pathway Modulation | Anti-inflammatory effects | Showed inhibition of TNF-alpha production in vitro models. |
Antimicrobial Testing | Antimicrobial activity | Effective against E.coli and Staphylococcus aureus strains. |
Mechanism of Action
Ilexoside D exerts its effects primarily through its interaction with tissue factor (TF), a key initiator of the coagulation cascade. By inhibiting TF activity, Ilexoside D prevents the formation of the TF-Factor VIIa complex, thereby reducing thrombin generation and clot formation . This mechanism involves the modulation of various molecular pathways, including the inhibition of Factor Xa and the downregulation of prothrombin activation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural similarities with other triterpenoids but differs in substitution patterns, glycosylation, and stereochemistry. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Glycosylation: The target compound features a trisaccharide moiety (linked via glucose derivatives), enhancing its hydrophilicity compared to non-glycosylated analogs like ursolic acid .
Methylation : It has seven methyl groups , more than barbinervic acid (six methyl groups), contributing to increased lipophilicity .
Bioactivity Modulation: Glycosylation in triterpenoids (e.g., Platycodin D) is associated with improved solubility and bioavailability, suggesting similar advantages for the target compound .
Pharmacological Activity Comparison
Table 2: Predicted and Experimentally Validated Targets
Key Findings:
- Unlike Platycodin D, which inhibits Hedgehog signaling, the target compound is predicted to interact with GPCRs and nuclear receptors , indicating divergent mechanisms .
Biological Activity
The compound identified as (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on existing research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 478.68 g/mol. Its intricate structure includes multiple hydroxyl groups and a tetradecahydropicene backbone that may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C30H50O7 |
Molecular Weight | 478.68 g/mol |
IUPAC Name | Complex as stated |
Solubility | Not specified |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. A study demonstrated that polyphenolic compounds can scavenge free radicals effectively .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported between 0.16 and 0.63 mg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and pathways such as COX-1 and MAPK. Inflammation is a critical factor in many chronic diseases; thus, compounds that can modulate inflammatory responses are of great interest in therapeutic applications .
Cytotoxicity Studies
Preliminary cytotoxicity assessments have revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is essential for developing anticancer agents with fewer side effects .
Case Studies
- Study on Antioxidant Capacity : A study evaluated the antioxidant capacity of various natural compounds similar to the target compound using DPPH radical scavenging assays. Results showed significant antioxidant activity correlating with the presence of hydroxyl groups in the structure .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of various extracts from plants containing similar compounds. The extracts demonstrated potent activity against respiratory tract pathogens .
- Cytotoxicity Against Cancer Cells : A comprehensive study assessed the cytotoxic effects of several triterpenoids on human cancer cell lines. The findings indicated that certain structural features enhanced cytotoxicity while maintaining low toxicity to normal cells .
Q & A
Basic Question: How can the stereochemical configuration of this compound be experimentally validated?
Methodological Answer:
The compound’s 19 defined stereocenters require rigorous validation via:
- X-ray crystallography : Resolve absolute configuration by analyzing anomalous scattering effects .
- NMR spectroscopy : Use NOESY/ROESY to confirm spatial proximity of protons in cyclic/rigid regions .
- Comparative optical rotation : Match experimental values with those of structurally validated analogs (e.g., ursolic acid derivatives in ) .
Advanced Question: What strategies optimize the glycosylation step during synthesis of the oligosaccharide moiety?
Methodological Answer:
The trisaccharide unit’s regioselective attachment requires:
- Protecting group strategy : Use TEMPO oxidation for selective C3/C4 hydroxyl activation .
- Catalysis : Employ trichloroacetimidate donors with BF₃·Et₂O as a Lewis acid for β-glycosidic bond formation .
- Purification : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to isolate diastereomers .
Table 1: Reaction Conditions for Glycosylation
Parameter | Optimal Value | Reference |
---|---|---|
Temperature | 0°C → RT | |
Solvent | Dry DCM | |
Catalyst | BF₃·Et₂O (0.1 equiv) | |
Donor/Acceptor Ratio | 1.2:1 |
Basic Question: How are physical-chemical properties (e.g., logP, solubility) determined for this compound?
Methodological Answer:
- logP : Use reversed-phase HPLC (C18 column, methanol/water) with reference standards .
- Solubility : Perform shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis quantification .
- Thermal stability : Conduct DSC/TGA to identify melting/decomposition points .
Advanced Question: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies arise from assay variability. Mitigate via:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays; control solvent (DMSO ≤0.1%) .
- Purity validation : Ensure >95% purity via LC-MS and ¹H/¹³C NMR .
- Dose-response curves : Compare EC₅₀ values under identical conditions (e.g., 37°C, 5% CO₂ for cell-based assays) .
Advanced Question: What computational approaches predict metabolic stability of this compound?
Methodological Answer:
- In silico metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify cytochrome P450 oxidation sites .
- Molecular docking : Simulate binding to CYP3A4/2D6 isoforms (PDB IDs: 4NY4, 5T3Z) to assess susceptibility .
- In vitro validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-HRMS .
Basic Question: What analytical techniques confirm functional group integrity post-synthesis?
Methodological Answer:
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups .
- ²H NMR : Identify methine protons (δ 3.0–5.0 ppm) in the triterpene core .
- HRMS : Validate molecular formula (e.g., m/z 602.397 [M+H]⁺ for C₃₉H₅₄O₅) .
Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Synthesize analogs with varied substituents at C10 (e.g., coumaroyl vs. cinnamoyl groups) .
- Bioisosteric replacement : Replace the carboxylic acid with tetrazole or sulfonamide groups to assess potency .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .
Basic Question: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles; replace gloves every 2 hours .
- Ventilation : Use fume hoods for weighing/purification to avoid inhalation of fine particulates .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .
Advanced Question: How to validate the compound’s mechanism of action in biological systems?
Methodological Answer:
- CRISPR-Cas9 knockout : Target putative receptors (e.g., STAT3 or NF-κB) in cell lines .
- Pull-down assays : Use biotinylated probes to identify binding partners in lysates .
- Transcriptomics : Perform RNA-seq to map downstream gene regulation .
Basic Question: What chromatographic methods achieve high-resolution separation of diastereomers?
Methodological Answer:
Properties
IUPAC Name |
(1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,32+,33-,34-,37-,38+,39+,40+,41-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDWIKJZNNKBQ-FGIVEGHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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